molecular formula C22H16BrN5O2S B2677789 N-BENZYL-3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 895640-15-0

N-BENZYL-3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2677789
CAS No.: 895640-15-0
M. Wt: 494.37
InChI Key: LXVMEMHPWXJVDH-UHFFFAOYSA-N
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Description

N-BENZYL-3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound with the molecular formula C22H16BrN5O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of N-BENZYL-3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific structural features, such as the combination of a triazoloquinazoline core with a benzyl and bromobenzenesulfonyl group. This unique structure contributes to its distinct chemical properties and potential biological activities .

Properties

IUPAC Name

N-benzyl-3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN5O2S/c23-16-10-12-17(13-11-16)31(29,30)22-21-25-20(24-14-15-6-2-1-3-7-15)18-8-4-5-9-19(18)28(21)27-26-22/h1-13H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVMEMHPWXJVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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